L-TYROSINE-N-T-BOC, O-BZ ETHER (15N)
Description
Contextualization of Stable Isotope Labeling in Advanced Chemical and Biochemical Research
Stable isotope labeling is a powerful technique in which an atom in a molecule is replaced by one of its non-radioactive isotopes. metsol.com Common stable isotopes used in biochemical research include deuterium (B1214612) (²H), carbon-13 (¹³C), oxygen-18 (¹⁸O), and nitrogen-15 (B135050) (¹⁵N). diagnosticsworldnews.comchempep.com Unlike their more abundant natural counterparts, these heavier isotopes can be detected and tracked using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. diagnosticsworldnews.comchemistrysteps.com This ability to trace the fate of molecules through complex biological and chemical systems provides invaluable insights into metabolic pathways, reaction mechanisms, and molecular interactions. metsol.comdiagnosticsworldnews.com
The use of stable isotope-labeled compounds, such as amino acids, has become a cornerstone of quantitative proteomics and metabolomics. diagnosticsworldnews.comchempep.com For instance, the Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) technique allows for the precise quantification of differences in protein abundance between different cell populations. wikipedia.org In this method, one population of cells is grown in a medium containing "light" amino acids (e.g., with ¹⁴N), while another is grown with "heavy" amino acids (e.g., with ¹⁵N). wikipedia.org When the samples are combined and analyzed by mass spectrometry, the mass difference between the isotopically labeled peptides allows for the relative quantification of proteins. wikipedia.orgfrontiersin.org
Nitrogen-15 (¹⁵N) is a particularly useful isotope for studying proteins and amino acids. nih.gov Given that nitrogen is a fundamental component of the peptide backbone and certain amino acid side chains, ¹⁵N labeling provides a direct way to monitor protein synthesis, degradation, and turnover. nih.gov In NMR spectroscopy, ¹⁵N labeling is essential for resolving the complex spectra of large biomolecules, enabling detailed structural and dynamic studies. symeres.com The low natural abundance of ¹⁵N (approximately 0.4%) ensures that the signals from the labeled compound are distinct and easily distinguishable. chempep.comportlandpress.com The non-radioactive nature of stable isotopes also makes them safe for use in a wide range of experiments, including those involving live cells and even human studies. diagnosticsworldnews.comchempep.com
| Stable Isotope | Natural Abundance (%) | Common Applications in Research |
| Carbon-13 (¹³C) | ~1.1 | Metabolomics, Proteomics, NMR Spectroscopy |
| Nitrogen-15 (¹⁵N) | ~0.4 | Proteomics (SILAC), NMR Spectroscopy, Metabolic Studies |
| Deuterium (²H) | ~0.02 | Drug Metabolism Studies, Kinetic Isotope Effects |
| Oxygen-18 (¹⁸O) | ~0.2 | Proteomics, Enzymatic Mechanism Studies |
Role of Protecting Groups in Complex Amino Acid Chemistry and Peptide Synthesis Methodologies
In the intricate process of organic synthesis, particularly in the construction of complex molecules like peptides, protecting groups are indispensable tools. wikipedia.orgnumberanalytics.comnumberanalytics.com A protecting group is a chemical moiety that is temporarily attached to a reactive functional group to prevent it from participating in a chemical reaction. tutorchase.com This strategy ensures chemoselectivity, allowing specific reactions to occur at other sites within the molecule without unwanted side reactions. wikipedia.orgtutorchase.com After the desired transformation is complete, the protecting group is removed in a process called deprotection, restoring the original functional group. wikipedia.orgnumberanalytics.com
Amino acids possess at least two reactive functional groups: an amino group (-NH₂) and a carboxylic acid group (-COOH). Many also have reactive side chains. During peptide synthesis, where amino acids are linked together in a specific sequence, these reactive groups must be selectively masked to prevent uncontrolled polymerization and other side reactions. nih.govspringernature.com An ideal protecting group can be introduced easily, is stable under the conditions of the subsequent reaction steps, and can be removed under mild conditions without affecting other parts of the molecule. biosynth.com
Two of the most widely used protecting groups in peptide synthesis are the tert-butoxycarbonyl (Boc) group for protecting the α-amino group and the benzyl (B1604629) (Bzl) group for protecting side chains. biosynth.com
Tert-butoxycarbonyl (Boc) Group : The Boc group is a popular choice for protecting amines. wikipedia.org It is typically introduced by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O). organic-chemistry.org The Boc group is stable under most basic and nucleophilic conditions but can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA). chemistrysteps.comwikipedia.org This acid-lability is a key feature of its utility. wikipedia.org
Benzyl (Bzl) Ether Group : The benzyl group is often used to protect the hydroxyl group of tyrosine's phenolic side chain. google.comthieme-connect.de It can be introduced via reactions like the Williamson ether synthesis. organic-chemistry.org While effective, the standard O-benzyltyrosine can be somewhat labile to the strong acids used for Boc deprotection, which can sometimes lead to side reactions like the migration of the benzyl group to the tyrosine ring. thieme-connect.denih.gov However, it is a crucial protecting group in many synthetic strategies. jst.go.jp
The strategic use of orthogonal protecting groups—groups that can be removed under different conditions without affecting each other—is fundamental to modern peptide synthesis. numberanalytics.combiosynth.com For example, the combination of an acid-labile Boc group and a base-labile Fmoc (9-fluorenylmethyloxycarbonyl) group allows for precise control over the peptide assembly process. biosynth.comcreative-peptides.com
| Protecting Group | Abbreviation | Functional Group Protected | Common Deprotection Condition |
| Tert-butoxycarbonyl | Boc | Amine (-NH₂) | Strong Acid (e.g., TFA) |
| Benzyloxycarbonyl | Z or Cbz | Amine (-NH₂) | Catalytic Hydrogenation, Strong Acid |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Amine (-NH₂) | Base (e.g., Piperidine) |
| Benzyl ether | Bzl | Hydroxyl (-OH), Carboxyl (-COOH) | Catalytic Hydrogenation, Strong Acid |
| tert-Butyl ether/ester | tBu | Hydroxyl (-OH), Carboxyl (-COOH) | Strong Acid (e.g., TFA) |
Nα-tert-Butoxycarbonyl-O-Benzyl-L-Tyrosine-[15N] as a Specialized Chemical Entity
Nα-tert-Butoxycarbonyl-O-Benzyl-L-Tyrosine-[¹⁵N], also known as Boc-Tyr(Bzl)-OH (¹⁵N), is a highly specialized chemical reagent that combines the key features of isotopic labeling and protecting group chemistry. isotope.com This compound is an L-tyrosine molecule where the alpha-amino group is protected by a tert-butoxycarbonyl (Boc) group, the phenolic hydroxyl group of the side chain is protected by a benzyl (Bzl) ether, and the alpha-amino nitrogen atom is the stable isotope nitrogen-15. isotope.com
This specific combination of features makes it a valuable tool for researchers. The ¹⁵N label serves as a spectroscopic handle, allowing scientists to track the incorporation and localization of this specific tyrosine residue within a peptide or protein using NMR or mass spectrometry. isotope.com The Boc and Benzyl protecting groups facilitate its use in chemical peptide synthesis. spectrumchemical.com The Boc group on the nitrogen ensures that the amino terminus does not react out of turn during peptide coupling reactions, while the benzyl ether prevents unwanted reactions at the tyrosine side chain. biosynth.comgoogle.com
The primary applications for this compound are in the fields of biomolecular NMR and proteomics. isotope.com In these contexts, it can be used to synthesize peptides or proteins with a ¹⁵N label at a specific tyrosine position. This site-specific labeling is particularly powerful for:
NMR Structural Studies : Probing the local environment and dynamics of a specific tyrosine residue within a protein's three-dimensional structure.
Protein-Protein Interaction Studies : Identifying the involvement of a particular tyrosine residue in binding interfaces.
Enzyme Mechanism Studies : Investigating the role of tyrosine in the active site of an enzyme.
Quantitative Proteomics : Serving as an internal standard for the precise quantification of tyrosine-containing peptides. oup.com
The synthesis of this compound involves the strategic introduction of the protecting groups onto ¹⁵N-labeled L-tyrosine. The presence of the protecting groups allows for its direct use in solid-phase peptide synthesis (SPPS), where it can be incorporated into a growing peptide chain at the desired position. biosynth.com Once the full peptide is synthesized, the protecting groups are removed, typically in a final acid cleavage step, to yield the final, isotopically labeled peptide. wikipedia.orgorganic-chemistry.org
Compound Properties
| Property | Value |
| Synonyms | Boc-O-benzyl-L-tyrosine (¹⁵N), Boc-Tyr(Bzl)-OH (¹⁵N) |
| Molecular Formula | C₂₁H₂₅¹⁵NO₅ |
| Molecular Weight | 372.42 |
| Chemical Purity | ≥98% |
| Applications | Biomolecular NMR, Proteomics |
Properties
Molecular Weight |
372.42 |
|---|---|
Purity |
98% |
Origin of Product |
United States |
Synthetic Methodologies for Nα Tert Butoxycarbonyl O Benzyl L Tyrosine 15n
Strategies for ¹⁵N Isotopic Labeling of L-Tyrosine Precursors
The foundational step in synthesizing Boc-L-Tyr(Bzl)-OH-[¹⁵N] is the introduction of the nitrogen-15 (B135050) isotope into the L-tyrosine molecule. This can be accomplished through various chemical and enzymatic methods, starting from simple, commercially available ¹⁵N-labeled precursors.
Chemical synthesis offers precise control over the placement of the isotopic label. A common strategy involves starting with a suitable keto-acid precursor and introducing the ¹⁵N-labeled amine group through reductive amination. For tyrosine, this would typically involve a precursor like p-hydroxyphenylpyruvic acid.
Another established chemical method is the Strecker synthesis, which builds the amino acid from an aldehyde, a source of cyanide, and a labeled ammonia (B1221849) source. The general steps are outlined below:
Reaction of p-hydroxybenzaldehyde with ¹⁵N-labeled ammonium (B1175870) chloride ([¹⁵N]H₄Cl) and potassium cyanide (KCN). This forms the corresponding α-aminonitrile intermediate.
Hydrolysis of the α-aminonitrile. Treatment with acid or base hydrolyzes the nitrile group to a carboxylic acid, yielding racemic ¹⁵N-labeled tyrosine.
Enzymatic Resolution. A crucial subsequent step is required to resolve the racemic mixture, selectively isolating the desired L-enantiomer and ensuring the stereochemical purity required for biological applications.
The primary advantage of purely chemical routes is the high isotopic incorporation efficiency, starting from simple, cost-effective labeled materials like [¹⁵N]H₄Cl.
Chemo-enzymatic methods combine the flexibility of chemical synthesis with the high stereospecificity of enzymatic reactions, often providing a more direct route to enantiomerically pure L-amino acids. nih.gov These approaches can be particularly efficient for producing isotopically labeled compounds for structural biology. nih.gov
One prominent chemo-enzymatic strategy utilizes the enzyme tyrosine phenol-lyase (TPL). nih.gov This enzyme can catalyze the synthesis of L-tyrosine from phenol, pyruvate, and a nitrogen source. By using a ¹⁵N-labeled ammonium source in the reaction medium, the enzyme directly incorporates the isotope into the L-tyrosine product.
Key Features of the TPL-Catalyzed Synthesis:
Substrates: Phenol, sodium pyruvate, and [¹⁵N]ammonium chloride.
Enzyme: Tyrosine Phenol-Lyase (TPL).
Stereospecificity: The reaction directly yields L-Tyrosine-[¹⁵N], eliminating the need for a separate chiral resolution step. nih.gov
Conditions: The reaction is typically carried out in an aqueous buffer at a controlled pH and temperature suitable for enzyme activity.
This method is highly valued for its efficiency and inherent stereochemical control, making it a preferred route for producing L-Tyrosine-[¹⁵N] for subsequent derivatization. nih.govnih.gov
| Labeling Strategy | Starting Materials | Key Transformation | Stereochemistry | Advantages | Disadvantages |
| Chemical Route | p-hydroxybenzaldehyde, [¹⁵N]H₄Cl, KCN | Strecker Synthesis | Racemic product, requires resolution | High isotopic enrichment | Requires chiral resolution step |
| Chemo-Enzymatic | Phenol, Pyruvate, [¹⁵N]H₄Cl | Tyrosine Phenol-Lyase | Direct synthesis of L-isomer nih.gov | High stereospecificity, milder conditions | Enzyme cost and stability can be factors |
Purification and Analytical Verification of Synthetic L-Tyrosine-N-t-Boc, O-Bz ether (¹⁵N)
After synthesis, the crude product must be purified to remove unreacted starting materials, reagents, and any side products. The final purity and identity of the compound are then confirmed using a suite of analytical techniques.
Purification Methods:
Extraction: Liquid-liquid extraction is used to perform an initial cleanup after the reaction, separating the product from water-soluble impurities.
Crystallization: If the product is a stable solid, crystallization from a suitable solvent system is an effective method for achieving high purity.
Column Chromatography: Silica gel column chromatography is widely used to separate the desired product from closely related impurities based on polarity.
High-Performance Liquid Chromatography (HPLC): For achieving the highest purity, preparative reversed-phase HPLC (RP-HPLC) is often the method of choice. nih.gov
Analytical Verification: A combination of spectroscopic and spectrometric methods is used to confirm the structure and purity of the final Boc-L-Tyr(Bzl)-OH-[¹⁵N].
| Analytical Technique | Purpose | Expected Observation for Boc-L-Tyr(Bzl)-OH-[¹⁵N] |
| Nuclear Magnetic Resonance (NMR) | Structural confirmation and isotopic label verification. nih.gov | ¹H NMR: Shows characteristic signals for the Boc (singlet, ~1.4 ppm), benzyl (B1604629), and tyrosine protons. rsc.org¹³C NMR: Confirms the carbon skeleton and the presence of carbonyls from the Boc and acid groups. rsc.org¹⁵N NMR: A direct method to confirm the presence and enrichment of the ¹⁵N isotope. isotope.com |
| Mass Spectrometry (MS) | Molecular weight confirmation. | The measured molecular weight will be one mass unit higher than the unlabeled compound due to the ¹⁵N isotope (M+1). The exact mass should match the calculated value for C₂₁H₂₅¹⁵NO₅. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Functional group identification. mtu.edunih.gov | Shows characteristic absorption bands for the N-H (carbamate), C=O (carbamate and carboxylic acid), and C-O (ether) bonds. mtu.edu |
| Chiral HPLC | Enantiomeric purity assessment. | A single peak corresponding to the L-enantiomer, confirming no significant racemization occurred. nih.gov |
Through this rigorous process of synthesis, protection, purification, and verification, high-purity Nα-tert-Butoxycarbonyl-O-Benzyl-L-Tyrosine-[¹⁵N] is produced, ready for its use as a valuable tool in advanced scientific research.
Advanced Chromatographic Techniques for Purity Assessment
The assessment of purity for Nα-tert-Butoxycarbonyl-O-Benzyl-L-Tyrosine-[¹⁵N] involves the use of sophisticated chromatographic methods to separate the target compound from any impurities, including potential enantiomeric contaminants. High-Performance Liquid Chromatography (HPLC) is the foremost technique employed for this purpose.
Reverse-phase HPLC (RP-HPLC) is a standard method for determining the chemical purity of protected amino acids like Boc-Tyr(Bzl)-OH. In this technique, a non-polar stationary phase is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. For Nα-tert-Butoxycarbonyl-O-Benzyl-L-Tyrosine-[¹⁵N], the presence of the non-polar Boc and benzyl protecting groups allows for strong retention on a C18 or C8 column, facilitating its separation from more polar impurities.
A significant challenge in the synthesis of chiral compounds is ensuring enantiomeric purity. Chiral HPLC is a specialized and powerful technique for the separation of enantiomers. For the analysis of Nα-tert-Butoxycarbonyl-O-Benzyl-L-Tyrosine-[¹⁵N], it is crucial to confirm that the L-enantiomer is the exclusive or predominant form. This is often achieved using a chiral stationary phase (CSP). One such example is the use of a macrocyclic glycopeptide-based CSP, like the Astec® CHIROBIOTIC® T column, which has been successfully employed for the enantiomeric separation of t-BOC-tyrosine enantiomers. researchgate.net The differential interaction of the enantiomers with the chiral selector in the stationary phase leads to different retention times, allowing for their quantification.
Another approach to chiral separation involves pre-column derivatization with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral RP-HPLC column. nih.gov However, direct chiral HPLC is often preferred due to its simplicity and the avoidance of potential side reactions during derivatization.
The table below summarizes typical HPLC conditions that can be adapted for the purity assessment of Nα-tert-Butoxycarbonyl-O-Benzyl-L-Tyrosine-[¹⁵N].
| Parameter | Reverse-Phase HPLC | Chiral HPLC |
| Column | C18, 5 µm, 4.6 x 250 mm | Astec® CHIROBIOTIC® T, 5 µm, 4.6 x 250 mm |
| Mobile Phase | Acetonitrile/Water with 0.1% Trifluoroacetic Acid (TFA) | Ethanol/Methanol/Triethylamine/Acetic Acid mixtures researchgate.net |
| Flow Rate | 1.0 mL/min | 1.0 mL/min researchgate.net |
| Detection | UV at 220 nm or 254 nm | UV at 230 nm |
| Purpose | Chemical Purity Assessment | Enantiomeric Purity Assessment |
Spectroscopic Confirmation of Isotopic Enrichment and Structure
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹⁵N NMR spectroscopy is a direct method to confirm the presence and enrichment of the ¹⁵N isotope. nih.gov Due to the low natural abundance of ¹⁵N (0.37%), spectra are typically acquired for isotopically enriched samples. The chemical shift of the ¹⁵N nucleus is sensitive to its electronic environment. For Nα-tert-Butoxycarbonyl-O-Benzyl-L-Tyrosine-[¹⁵N], the nitrogen atom is part of a carbamate (B1207046) functional group. The expected ¹⁵N chemical shift for a carbamate is generally in the range of 60 to 130 ppm relative to a nitromethane (B149229) standard. science-and-fun.de The observation of a signal in this region would provide strong evidence for the presence of the Boc-protected amino group. Furthermore, the coupling between the ¹⁵N nucleus and adjacent protons (¹H-¹⁵N coupling) can provide additional structural information.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is a powerful tool for determining the elemental composition and confirming the isotopic enrichment of a molecule. For Nα-tert-Butoxycarbonyl-O-Benzyl-L-Tyrosine-[¹⁵N], the molecular weight will be increased by one mass unit compared to its unlabeled counterpart due to the incorporation of the ¹⁵N isotope. The unlabeled compound, Nα-tert-Butoxycarbonyl-O-Benzyl-L-Tyrosine, has a molecular weight of 371.43 g/mol . The ¹⁵N-labeled version will have a molecular weight of approximately 372.43 g/mol . HRMS can measure the mass-to-charge ratio (m/z) with high accuracy, allowing for the unambiguous confirmation of the presence of the ¹⁵N isotope.
Techniques such as electrospray ionization (ESI) are commonly used to generate ions from the sample for MS analysis. The resulting mass spectrum will show the isotopic distribution of the molecular ion peak, and the relative abundance of the M+1 peak will directly correlate with the level of ¹⁵N enrichment.
The following table summarizes the key spectroscopic data for the characterization of Nα-tert-Butoxycarbonyl-O-Benzyl-L-Tyrosine-[¹⁵N].
| Spectroscopic Technique | Parameter | Expected Observation |
| ¹⁵N NMR | Chemical Shift (δ) | 60 - 130 ppm (relative to nitromethane) science-and-fun.de |
| ¹H NMR | Chemical Shifts (δ) | Signals corresponding to aromatic protons of the benzyl and tyrosine rings, the α-proton, β-protons, and the tert-butyl protons of the Boc group. |
| ¹³C NMR | Chemical Shifts (δ) | Signals for all carbon atoms in the molecule, including the carbonyl carbons of the carboxylic acid and the carbamate. |
| High-Resolution Mass Spectrometry (HRMS) | Molecular Ion Peak (m/z) | [M+H]⁺ ≈ 373.18 (for ¹⁵N labeled compound) |
Advanced Spectroscopic Applications of 15n Labeled Tyrosine Derivatives in Chemical Research
Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies
The presence of the ¹⁵N atom in L-Tyrosine-N-t-Boc, O-Bz ether transforms it into a highly valuable tool for NMR spectroscopy. The ¹⁵N nucleus possesses a spin of 1/2, which, unlike the quadrupolar ¹⁴N nucleus (spin=1), gives rise to sharp, well-defined NMR signals, enabling high-resolution structural and dynamic studies.
Multi-Dimensional NMR Techniques Enabled by ¹⁵N Enrichment
Isotopic labeling with ¹⁵N is fundamental to a suite of multi-dimensional NMR experiments that are crucial for the study of complex biomolecules. acs.org High levels of ¹⁵N enrichment are particularly important for these advanced techniques. nih.gov For a molecule like L-Tyrosine-N-t-Boc, O-Bz ether, once incorporated into a peptide or protein, the ¹⁵N label allows for the use of heteronuclear correlation experiments such as the ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment. bitesizebio.com
The ¹H-¹⁵N HSQC spectrum provides a "fingerprint" of the protein backbone, where each amide group gives a distinct correlation peak. bitesizebio.com This technique is invaluable for assigning resonances to specific residues within a protein. mdpi.com Furthermore, three-dimensional (3D) NMR experiments, such as the HNCA, HN(CO)CA, HNCACB, and HN(CO)CACB, become possible with ¹⁵N (and ¹³C) labeling. These experiments correlate the amide ¹H and ¹⁵N chemical shifts with the chemical shifts of the alpha and beta carbons of the same and preceding residues, forming the cornerstone of sequential backbone resonance assignment in proteins. The introduction of ¹⁵N labeling greatly reduces spectral overlap that can be a significant problem in the analysis of 2D protein NMR spectra.
Probing Molecular Dynamics and Conformation through ¹⁵N Chemical Shifts and Coupling Constants
The ¹⁵N chemical shift is exquisitely sensitive to its local electronic environment, making it a powerful probe of molecular conformation and dynamics. mdpi.comnih.gov Changes in hydrogen bonding, solvent exposure, and secondary structure all manifest as perturbations in the ¹⁵N chemical shift. For instance, the ¹⁵N chemical shift of the amide in the tyrosine residue can indicate its participation in a hydrogen bond within an alpha-helix or beta-sheet, providing crucial structural constraints.
In addition to chemical shifts, scalar couplings (J-couplings) between ¹⁵N and other nuclei provide invaluable conformational and dynamic information. researchgate.netnih.gov Key coupling constants include:
¹J(¹⁵N,¹H): The one-bond coupling between the amide nitrogen and its attached proton. Its magnitude is influenced by the H-N-Cα bond angle and the hybridization at the nitrogen atom.
nJ(¹⁵N,¹³C): Couplings across one or more bonds to carbon atoms, which are sensitive to dihedral angles and are used to refine molecular structures. nih.gov
nJ(¹⁵N,¹H): Long-range couplings to other protons can help define the spatial proximity of different parts of a molecule.
NMR relaxation parameters, such as the longitudinal relaxation time (T₁), transverse relaxation time (T₂), and the heteronuclear Nuclear Overhauser Effect (NOE), are measured for the ¹⁵N nucleus to characterize molecular dynamics over a wide range of timescales. cornell.edu These measurements can reveal the flexibility of the peptide backbone at the site of the labeled tyrosine residue, providing insights into protein function, folding, and interactions.
Strategies for Reducing Spectral Overlap and Enhancing Resolution in Complex Systems
In larger and more complex systems, severe spectral overlap in proton NMR spectra can make analysis impossible. Isotopic labeling with ¹⁵N provides a direct solution to this problem. By spreading the proton signals out into a second, ¹⁵N dimension, as in the ¹H-¹⁵N HSQC experiment, the resolution is dramatically increased. bitesizebio.com Each amide proton is correlated with its directly bonded nitrogen, and since ¹⁵N chemical shifts are dispersed over a much wider range (~90-130 ppm for backbone amides) than proton shifts, overlapping proton signals are often resolved in the second dimension.
For even larger proteins, where even the ¹H-¹⁵N HSQC spectrum may be too crowded, combining ¹⁵N labeling with deuteration is a powerful strategy. Deuteration reduces the number of protons in the molecule, which simplifies spectra and, more importantly, reduces relaxation pathways, leading to sharper NMR lines and improved spectral quality. Furthermore, the use of 3D and even 4D NMR experiments, which are only possible with isotopic labeling, provides the ultimate tool for resolving individual signals in highly complex spectra, enabling the study of proteins that were previously intractable by NMR.
Mass Spectrometry (MS) Techniques for Isotopic Analysis
Mass spectrometry is a complementary technique to NMR that leverages the mass difference imparted by the ¹⁵N isotope to provide quantitative and mechanistic insights. The one-dalton mass increase of the ¹⁵N-labeled tyrosine derivative compared to its natural abundance counterpart is the basis for these applications.
Quantification of ¹⁵N Isotopologue Enrichment
A primary application of MS in this context is to determine the efficiency of ¹⁵N incorporation into the tyrosine derivative and any subsequent peptide or protein. nih.gov This is crucial for validating the labeled samples used in NMR studies. By analyzing the mass spectrum of the molecule, one can observe the distribution of isotopologues—molecules that differ only in their isotopic composition.
The unlabeled compound will show a characteristic isotopic pattern primarily due to the natural abundance of ¹³C. The ¹⁵N-labeled compound will exhibit a mass shift, with the entire isotopic cluster shifted by +1 Da for each ¹⁵N atom incorporated. nih.gov The relative intensities of the unlabeled (M) and labeled (M+1) peaks allow for the precise calculation of the percent enrichment. researchgate.net This can be performed on the intact molecule or, more commonly, on proteolytic fragments (peptides) after protein digestion. nih.govacs.org High-resolution mass spectrometry can even resolve the isotopic fine structure, allowing for unequivocal assignment of enrichment levels. nih.gov
Table 1: Illustrative Mass Spectrometry Data for a Peptide Containing L-Tyrosine(¹⁵N)
This interactive table shows the expected mass-to-charge (m/z) ratios for a hypothetical peptide (e.g., Gly-Tyr-Ala) in both its unlabeled and ¹⁵N-labeled forms.
| Peptide Form | Number of Nitrogen Atoms | Theoretical Monoisotopic Mass (Da) | Observed m/z (z=1) | Mass Shift (Da) |
| Unlabeled (Gly-Tyr-Ala) | 3 | 323.1430 | 323.14 | - |
| ¹⁵N-Labeled (Gly-Tyr(¹⁵N)-Ala) | 3 (1 ¹⁵N, 2 ¹⁴N) | 324.1399 | 324.14 | +1.00 |
Note: The mass shift directly corresponds to the incorporation of a single ¹⁵N atom in the tyrosine residue.
Mechanistic Studies Employing Fragmentation Patterns of Labeled Species
Tandem mass spectrometry (MS/MS) is a powerful technique for elucidating molecular structure and studying reaction mechanisms. In an MS/MS experiment, a specific ion (the precursor ion) is selected, fragmented, and the resulting product ions are analyzed. When using a ¹⁵N-labeled compound like L-Tyrosine-N-t-Boc, O-Bz ether incorporated into a peptide, the fragmentation pattern provides direct evidence for the location of the label.
For example, in collision-induced dissociation (CID), peptides fragment along the backbone, producing b- and y-type ions. By observing which fragment ions carry the +1 Da mass shift, one can pinpoint the location of the ¹⁵N-labeled residue. If the ¹⁵N is on the tyrosine residue, all b-ions containing that residue and all y-ions containing that residue will be shifted in mass. acs.org This ability to track the fate of a specific atom through fragmentation is invaluable for:
Confirming the site of labeling: Ensuring the ¹⁵N atom was incorporated at the intended position. acs.org
Studying metabolic pathways: In metabolic studies, the transfer of the ¹⁵N label from one molecule to another can be followed by analyzing the fragmentation patterns of metabolites, revealing the flow of nitrogen through a biological system. nih.gov
Elucidating fragmentation mechanisms: The predictable mass shift helps in understanding the complex rearrangement and fragmentation pathways that molecules undergo in the mass spectrometer.
Strategic Utilization of Nα Tert Butoxycarbonyl O Benzyl L Tyrosine 15n As a Precursor in Complex Chemical Synthesis
Incorporation into Peptides and Protein Fragments via Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis (SPPS) is the cornerstone method for assembling peptides from amino acid building blocks. The incorporation of a valuable, isotopically labeled amino acid like Boc-Tyr(Bzl)-[¹⁵N]-OH requires meticulous control over coupling conditions and protecting group strategies to ensure high efficiency and prevent unwanted side reactions. nih.gov The Boc/Bzl strategy is a classical approach where the temporary Nα-Boc group is removed by acid, typically trifluoroacetic acid (TFA), and the semi-permanent side-chain protecting groups, like the O-benzyl ether on tyrosine, are cleaved at the end of the synthesis with a stronger acid such as hydrogen fluoride (B91410) (HF). uzh.chub.edu
Considerations for Side-Chain Protection Stability during SPPS
The stability of the O-benzyl (Bzl) ether protecting the phenolic hydroxyl group of tyrosine is a critical factor in the Boc-SPPS strategy. thieme-connect.de The Bzl group must remain intact during the repetitive Nα-Boc deprotection steps (typically with 25-50% TFA in dichloromethane) but be readily cleavable during the final cleavage from the resin (e.g., with HF). uzh.ch
The phenolic benzyl (B1604629) ether on tyrosine is significantly more labile to acid than the benzyl ethers used for serine or threonine. thieme-connect.de Studies have shown that O-benzyltyrosine is not completely stable to the repeated use of 50% TFA, with some cleavage of the protecting group occurring. thieme-connect.de A more significant side reaction is the acid-catalyzed rearrangement of the benzyl group from the oxygen atom to the C3 position of the aromatic ring, forming 3-benzyltyrosine. nih.govthieme-connect.depeptide.com This side reaction can lead to impurities in the final peptide that are difficult to separate.
To mitigate these issues, several strategies can be employed:
Use of Milder Deprotection Conditions: Employing lower concentrations of TFA for Boc deprotection can help minimize both cleavage and rearrangement of the O-benzyl group.
Use of More Stable Protecting Groups: For the synthesis of very long peptides where the tyrosine residue is incorporated early, a more acid-stable protecting group may be chosen. Halogenated benzyl ethers, such as the 2,6-dichlorobenzyl (Cl₂-Bzl) group, are significantly more stable to TFA and are therefore better suited for lengthy syntheses using the Boc strategy. thieme-connect.de
It is important to note that the presence of an electron-withdrawing nitro group on the tyrosine ring, as in 3-nitrotyrosine, dramatically increases the acid lability of the benzyl ether, making it cleavable with approximately 80% TFA. nih.gov While not directly applicable to the standard tyrosine residue, this highlights the profound electronic influence on the stability of this protecting group.
Table 2: Properties of Tyrosine Side-Chain Protecting Groups in Boc-SPPS
| Protecting Group | Structure | Cleavage Conditions | Stability/Considerations |
|---|---|---|---|
| Benzyl (Bzl) | -CH₂-Ph | HF, TFMSA | Partially labile to repeated TFA treatment. thieme-connect.de Can undergo acid-catalyzed rearrangement to 3-benzyltyrosine. nih.govpeptide.com |
| 2,6-Dichlorobenzyl (Cl₂-Bzl) | -CH₂-C₆H₃Cl₂ | HF, TFMSA | Substantially more stable to TFA than the unsubstituted Bzl group, reducing premature deprotection and side reactions. thieme-connect.de |
Solution-Phase Synthetic Applications
While SPPS is dominant, solution-phase peptide synthesis remains a valuable technique, particularly for the production of short peptides, peptide fragments for convergent synthesis, or structures not amenable to solid-phase methods. luxembourg-bio.comnii.ac.jp In solution-phase synthesis, Boc-Tyr(Bzl)-[¹⁵N]-OH is coupled with another protected amino acid or peptide fragment in an appropriate solvent. After each coupling step, the product is isolated and purified before proceeding to the next deprotection and coupling cycle.
The synthesis of the dipeptide biphalin, for example, requires a solution-phase approach due to its unique dimeric structure. luxembourg-bio.com The general workflow involves activating the carboxyl group of one protected amino acid (e.g., with a coupling reagent like EDC/HOBt or via conversion to an active ester) and reacting it with the free amine of another. researchgate.net The use of Boc-Tyr(Bzl)-[¹⁵N]-OH in such a synthesis would proceed via standard protocols, with careful purification after each step to ensure the integrity of the final labeled peptide. rsc.orgrsc.org The benzyl ether of the tyrosine side chain is stable under the conditions typically used for coupling and for the deprotection of other groups like Fmoc, but it can be removed by catalytic hydrogenation (e.g., H₂/Pd-C), a common method in solution-phase synthesis that avoids the strong acids used in Boc-SPPS. thieme-connect.de
Development of ¹⁵N-Labeled Bioconjugates and Chemical Probes
The primary motivation for synthesizing peptides with Boc-Tyr(Bzl)-[¹⁵N]-OH is the creation of powerful molecular tools for research. The ¹⁵N nucleus serves as a sensitive spectroscopic handle, enabling a range of applications from structural biology to in-vivo imaging.
NMR Spectroscopy Probes: The incorporation of a ¹⁵N label at a specific tyrosine residue allows for detailed NMR studies of protein and peptide structure, dynamics, and interactions. acs.orgnih.govresearchgate.net Two-dimensional ¹H-¹⁵N HSQC spectroscopy is a cornerstone technique where each amide group gives a unique cross-peak, effectively providing a fingerprint of the protein. duke.edu When a ¹⁵N-labeled peptide or protein binds to a ligand or another protein, changes in the chemical environment of the labeled amide nitrogen cause shifts in the corresponding HSQC peak positions (chemical shift perturbation). duke.edunih.gov By monitoring these changes upon titration with a binding partner, the specific residues involved in the interaction interface can be mapped. duke.edu This makes peptides containing ¹⁵N-tyrosine invaluable probes for identifying binding sites and studying the structural basis of molecular recognition. nih.govmdpi.com Cell-free synthesis systems and expression in host cells like E. coli are common methods for producing larger quantities of ¹⁵N-labeled proteins for these NMR studies. nih.govnih.govnih.gov
Chemical Probes for Bioconjugation: Tyrosine residues, with their phenolic side chains, are increasingly being used as sites for specific chemical modifications to create bioconjugates. luxembourg-bio.commdpi.com While the ¹⁵N label itself is not directly involved in the conjugation chemistry, its presence allows for the characterization of the resulting conjugate and its interactions. For example, a peptide containing ¹⁵N-tyrosine can be functionalized with a fluorescent dye, a biotin (B1667282) tag, or a therapeutic agent. mdpi.comuni-muenchen.de The ¹⁵N label can then be used to confirm the structural integrity of the peptide after conjugation and to study how the modification affects its binding to a target protein using NMR. This dual-functionality—a site for bioconjugation and a spectroscopic probe—makes peptides derived from Boc-Tyr(Bzl)-[¹⁵N]-OH highly versatile. Recent advances in "tyrosine-click" reactions, for instance, provide chemoselective methods for modifying tyrosine residues under mild conditions, further expanding the toolkit for creating sophisticated chemical probes. researchgate.net
Computational and Theoretical Perspectives on Isotopic Labeling and Protected Amino Acid Reactivity
Quantum Mechanical Calculations of ¹⁵N Isotope Effects
The substitution of ¹⁴N with its heavier, stable isotope ¹⁵N introduces subtle but measurable changes in the vibrational frequencies of molecular bonds. wikipedia.orglibretexts.org These changes, known as isotope effects, can influence both spectroscopic parameters and reaction kinetics. libretexts.orgnih.gov Quantum mechanical (QM) calculations are essential for predicting and interpreting these effects, offering a powerful tool to connect observable phenomena with underlying molecular properties. nih.govresearchgate.net
Quantum mechanical calculations, particularly those using density functional theory (DFT), have become indispensable for predicting the nuclear magnetic resonance (NMR) chemical shifts of nuclei like ¹⁵N. nih.govillinois.edu The ¹⁵N chemical shift is highly sensitive to the local electronic environment, which is dictated by factors such as backbone and side-chain torsion angles, hydrogen bonding, and electrostatic fields. illinois.edubiorxiv.org
For a molecule like L-Tyrosine-N-t-Boc, O-Bz ether (¹⁵N), QM methods can calculate the nuclear shielding tensor for the ¹⁵N nucleus. nih.gov The isotropic chemical shielding, which corresponds to the observed chemical shift, is the average of the principal components of this tensor. nih.gov The accuracy of these predictions is highly dependent on the level of theory and the basis set used in the calculation. nih.gov
Hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) approaches further refine these predictions by accounting for the influence of the surrounding environment, such as solvent molecules or a larger peptide chain, on the quantum mechanical region of interest. biorxiv.orgnih.gov Studies have shown that including conformational averaging from molecular dynamics (MD) simulations can significantly improve the correlation between calculated and experimental ¹⁵N chemical shifts, as dynamic fluctuations can lead to variations of up to 25 ppm in predicted shifts. biorxiv.org The ability to accurately predict these shifts aids in the interpretation of experimental NMR spectra, which is crucial for characterizing the structure and dynamics of peptides and proteins containing the labeled amino acid. nih.gov
| Influencing Factor | Physical Effect on ¹⁵N Nucleus | Primary Computational Method |
|---|---|---|
| Peptide Backbone Torsion Angles (φ, ψ) | Alters the local geometry and electron distribution around the amide nitrogen. | QM, QM/MM |
| Hydrogen Bonding | Changes electron density and shielding through electrostatic interactions. | QM/MM, MD Simulations |
| Electrostatic Environment | Protein- or solvent-induced electric fields polarize the N-H bond, affecting shielding. | QM/MM |
| Conformational Dynamics | Observed shift is an average over an ensemble of conformations, each with a unique shift. | MD-QM/MM |
| Neighboring Residues | Ring-current effects from adjacent aromatic rings and other short-range interactions. | QM, Semi-empirical Models |
The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in a reactant is replaced with one of its isotopes. wikipedia.org It is formally expressed as the ratio of the rate constant of the light isotopologue (kL) to that of the heavy isotopologue (kH). wikipedia.org For nitrogen, the ¹⁵N KIE (k¹⁴/k¹⁵) can provide critical information about the transition state of a reaction, particularly whether a bond to the nitrogen atom is being formed or broken in the rate-determining step. libretexts.orgacs.org
Computational modeling is used to predict KIEs for proposed reaction mechanisms. By calculating the vibrational frequencies of the reactant and the transition state for both the ¹⁴N and ¹⁵N isotopologues, theoretical KIE values can be determined. Comparing these calculated values with experimentally measured KIEs helps to validate or disprove a proposed mechanism. For instance, in enzymatic reactions involving amino acids like tyrosine, ¹⁵N KIEs can help determine if steps like C-N bond cleavage or ketimine hydrolysis are rate-limiting. acs.org While ¹⁵N KIEs are generally smaller than those for lighter isotopes like deuterium (B1214612), they can be measured with high precision and are invaluable for mechanistic studies. wikipedia.orgnih.gov
| Calculated KIE (k¹⁴/k¹⁵) Value | Interpretation | Example Reaction Step |
|---|---|---|
| > 1.0 (Normal KIE) | Bond to nitrogen is being broken or weakened in the rate-determining transition state. | Deamination, Amide hydrolysis |
| ≈ 1.0 (No KIE) | No change in bonding to the nitrogen atom in the rate-determining step. | A step not involving the labeled nitrogen is rate-limiting. |
| < 1.0 (Inverse KIE) | Bonding to nitrogen becomes stiffer (e.g., bond formation) in the transition state. | Nucleophilic attack by the amino group. |
Modeling of Protecting Group Interactions and Conformational Landscapes
The N-tert-butyloxycarbonyl (Boc) and O-benzyl (Bzl) groups in L-Tyrosine-N-t-Boc, O-Bz ether serve to prevent unwanted side reactions during peptide synthesis. iris-biotech.depeptide.com However, these bulky groups also significantly influence the molecule's conformational preferences and can interact with each other and the amino acid side chain. Computational modeling, particularly using molecular mechanics (MM) and molecular dynamics (MD) simulations, is used to explore the conformational landscape of such protected amino acids. nih.gov
These simulations can map the potential energy surface as a function of key dihedral angles, revealing low-energy, stable conformations. The models can account for non-covalent interactions, such as steric hindrance and potential cation-π or π-π stacking involving the benzyl (B1604629) group's aromatic ring. nih.gov Understanding the preferred conformations is important because the three-dimensional shape of the protected amino acid can affect its reactivity, solubility, and how it fits into the growing peptide chain during synthesis.
Furthermore, computational models can help predict potential side reactions. For instance, the O-benzyl group on tyrosine is known to be somewhat labile to the acidic conditions used to remove the N-terminal Boc group. thieme-connect.de This can lead to a side reaction where the benzyl group migrates from the hydroxyl oxygen to the aromatic ring of tyrosine, forming 3-benzyltyrosine. thieme-connect.de Theoretical models can investigate the mechanism of this acid-catalyzed rearrangement, helping to refine synthetic strategies to minimize such unwanted outcomes.
Future Directions and Methodological Advancements in the Academic Research of Labeled Tyrosine Derivatives
Innovations in Synthesis of Complex Labeled Amino Acids
The synthesis of complex, isotopically labeled amino acids is continuously evolving, driven by the need for more efficient, precise, and sustainable methods. Traditional synthetic routes can be time-consuming and low-yielding. acs.org However, recent innovations are overcoming these challenges, paving the way for the creation of novel labeled compounds.
One of the most significant advancements is the development of automated flow synthesis . This technology dramatically reduces the time required to produce long-chain amino acid molecules. For instance, tabletop automated flow synthesis machines can now construct proteins over 100 amino acids long within hours. drugtargetreview.com This technology not only accelerates the production of known proteins but also facilitates the design of novel protein variants incorporating amino acids not found in nature. drugtargetreview.com The goal is to further enhance this technology to synthesize proteins up to 300 amino acids long and to fully automate the subsequent cleavage, purification, and folding steps. drugtargetreview.com
Biocatalytic methods represent another major leap forward. These techniques utilize enzymes to perform chemical transformations, offering high selectivity and efficiency under mild conditions. A notable example is a one-pot, two-enzyme system for producing α-deuterated amino acids. nih.gov This method can be adapted for various isotope labeling patterns (²H, ¹³C, ¹⁵N) with high atom economy. nih.gov The use of enzymes immobilized on solid supports further enhances cost-effectiveness by allowing for continuous reactions and enzyme reuse. coherentmarketinsights.com
Furthermore, genetic engineering and synthetic biology are revolutionizing the production of labeled amino acids. Tools like CRISPR-Cas9 are used to modify microorganisms, such as Escherichia coli, to overproduce specific amino acids. coherentmarketinsights.com Synthetic biology takes this a step further by creating entirely new metabolic pathways for amino acid production. coherentmarketinsights.com These biological systems can be designed to efficiently incorporate isotopic labels from simple, enriched precursors like ¹⁵NH₄Cl. acs.org
Recent research has also highlighted novel chemical strategies, such as a microwave-assisted Negishi coupling, to expedite the synthesis of complex unnatural tyrosine derivatives. nih.gov These methods are crucial for creating the specific protecting group strategies, such as N-tert-butyloxycarbonyl (Boc) and O-benzyl (Bz) ether, often required for subsequent use in peptide synthesis or other applications.
Expanding the Scope of ¹⁵N-Labeling for Advanced Material Science and Catalysis Research
The application of ¹⁵N-labeled compounds is extending beyond traditional biological studies into the realms of material science and catalysis. The precise tracking capabilities afforded by the ¹⁵N isotope are proving invaluable for understanding reaction mechanisms and designing novel materials with enhanced functionalities.
A compelling example of this expansion is in the development of advanced catalysts for environmental applications. Researchers have utilized ¹⁵N isotope labeling to study the electroreduction of nitrate (B79036) (NO₃⁻) to ammonia (B1221849) (NH₃) using Co-based Metal-Organic Frameworks (MOFs). acs.org In these studies, ¹⁵N-labeled nitrate was used as the nitrogen source. By detecting the ¹⁵N-labeled ammonia (¹⁵NH₃) produced, scientists could definitively confirm that the ammonia originated from the nitrate reduction process catalyzed by the MOF. acs.org
The ¹⁵H NMR spectra provided clear evidence, showing distinct doublet peaks for ¹⁵NH₄⁺ compared to the triplet peaks observed for ¹⁴NH₄⁺. acs.org This unambiguous tracing of the nitrogen atom's fate is critical for optimizing the catalyst's efficiency and selectivity. The study demonstrated that the specific water coordination environment within the MOF structure played a synergistic role in enhancing the reaction. acs.org
This application highlights a significant future direction: the use of ¹⁵N-labeled precursors to probe reaction pathways in heterogeneous and homogeneous catalysis. By understanding the fundamental mechanisms, scientists can design more efficient and sustainable catalytic systems for a wide range of applications, from green energy production to pollution remediation. The insights gained from such studies are crucial for developing next-generation materials with tailored catalytic properties.
Integration with Emerging Analytical Platforms for Enhanced Chemical Characterization
The full potential of isotopically labeled compounds like ¹⁵N-tyrosine derivatives is realized through their analysis with sophisticated analytical techniques. The continuous development of these platforms provides ever-increasing sensitivity and resolution, enabling researchers to gain deeper insights into complex systems.
Mass Spectrometry (MS) coupled with chromatography is a primary tool for analyzing ¹⁵N-labeled molecules. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are routinely used to separate and identify labeled amino acids and their metabolites. nih.govacs.org Advanced MS platforms, like Quadrupole Time-of-Flight (QTOF) and Fourier Transform Ion Cyclotron Resonance (FT-ICR), offer high mass accuracy, which is essential for distinguishing between labeled and unlabeled species and for determining the degree of isotope incorporation. acs.org The analysis of isotope cluster patterns is a key feature, where incomplete labeling can be identified and accounted for, ensuring accurate quantification. frontiersin.org
Nuclear Magnetic Resonance (NMR) Spectroscopy is another powerful technique that benefits greatly from ¹⁵N labeling. Heteronuclear NMR experiments, such as the ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC), are standard for studying protein structure and dynamics. The introduction of the ¹⁵N label allows for the direct observation of the nitrogen backbone of proteins, providing residue-specific information. Biocatalytically synthesized amino acids with ²H and ¹⁵N labels have been successfully incorporated into large protein complexes, enabling analysis by advanced NMR techniques like methyl-TROSY and revealing new structural details. nih.gov
The integration of these analytical methods with computational tools and software is also a critical area of advancement. Open-access, web-based software can now automate the analysis of complex ¹⁵N labeling data, including the determination of labeling efficiency and the quantification of proteins in proteomic studies. acs.orgfrontiersin.org These platforms can handle the variable mass differences that arise from ¹⁵N labeling, where every nitrogen-containing amino acid is labeled, making data analysis more complex than in SILAC experiments. frontiersin.org
Future developments will likely focus on improving the sensitivity of these techniques to analyze ever-smaller sample sizes, enhancing the automation of data analysis pipelines, and combining multiple analytical approaches (e.g., MS and NMR) to provide a more comprehensive characterization of ¹⁵N-labeled compounds and their roles in biological and material systems.
Q & A
Q. What are the critical considerations for synthesizing L-Tyrosine-N-t-Boc, O-Bz Ether (¹⁵N) with high isotopic purity?
- Methodological Answer : Synthesis involves protecting the amino group with tert-butoxycarbonyl (t-Boc) and the hydroxyl group with benzyl (Bz) ether. Key steps include:
- Acylation : React L-tyrosine (¹⁵N-labeled) with di-tert-butyl dicarbonate under basic conditions (e.g., triethylamine) in anhydrous methylene chloride. A catalytic amount of 4-(dimethylamino)pyridine (DMAP) accelerates Boc protection .
- Benzylation : Protect the phenolic -OH group using benzyl bromide and a base like NaH or K₂CO₃ in DMF.
- Purification : Use silica gel chromatography (hexane/ether gradients) to isolate intermediates. Confirm isotopic purity (>98%) via ¹H/¹⁵N NMR or mass spectrometry .
Q. How can researchers validate the structural integrity of L-Tyrosine-N-t-Boc, O-Bz Ether (¹⁵N) post-synthesis?
- Methodological Answer : Combine spectroscopic and chromatographic techniques:
- NMR : ¹H NMR should show aromatic protons (δ 6.10–7.64 ppm for Bz ether) and tert-butyl protons (δ ~1.4 ppm). ¹⁵N NMR confirms isotopic labeling at the amino group .
- IR Spectroscopy : Look for Boc carbonyl stretches (~1725 cm⁻¹) and Bz ether C-O-C bands (~1250 cm⁻¹) .
- HPLC-MS : Use reverse-phase HPLC with a C18 column and ESI-MS to verify molecular weight (e.g., [M+H]+ = 349.3 g/mol) and detect impurities .
Advanced Research Questions
Q. How does ¹⁵N labeling in L-Tyrosine-N-t-Boc, O-Bz Ether enhance mechanistic studies of peptide bond formation?
- Methodological Answer : ¹⁵N isotopes enable tracking of nitrogen migration during coupling reactions (e.g., via Edman degradation or solid-phase peptide synthesis). For example:
Q. What experimental strategies resolve contradictions in Boc deprotection efficiency for L-Tyrosine derivatives under acidic vs. basic conditions?
- Methodological Answer : Boc removal typically uses TFA in dichloromethane, but competing side reactions (e.g., Bz ether cleavage) may occur. To mitigate:
- Condition Optimization : Compare TFA (2 h, 0°C) vs. HCl/dioxane (4 h, RT). Monitor by TLC or HPLC for byproducts (e.g., free tyrosine or benzyl alcohol) .
- Isotopic Stability : Confirm ¹⁵N retention post-deprotection using isotopic ratio mass spectrometry (IRMS). Losses >2% suggest incomplete Boc cleavage or isotopic exchange .
Q. How can crystallographic data for N-t-Boc-O-Bz tyrosine derivatives inform conformational studies of peptide mimics?
- Methodological Answer : X-ray crystallography (e.g., CCDC 188624) reveals steric effects of Boc/Bz groups on backbone dihedral angles (φ/ψ). Key steps:
- Crystal Growth : Use slow evaporation of ethyl acetate/hexane solutions.
- Data Analysis : Compare bond lengths (C-N: ~1.33 Å) and torsion angles with DFT calculations. Boc groups stabilize β-sheet-like conformations, while Bz ethers restrict side-chain rotation .
Data Contradiction Analysis
Q. Why do reported yields for Boc-protected tyrosine derivatives vary across studies (70–95%)?
- Resolution Strategy : Variations arise from:
- Solvent Polarity : Higher yields in anhydrous CH₂Cl₂ vs. THF due to reduced hydrolysis .
- Catalyst Loading : Excess DMAP (>10 mol%) accelerates acylation but increases side-product formation (e.g., tert-butyl carbonate esters).
- Isotopic Effects : ¹⁵N may slightly reduce reaction rates due to increased atomic mass, requiring longer reaction times .
Q. How to address discrepancies in oxidative stability studies of Bz-protected tyrosine derivatives?
- Resolution Strategy : Conflicting reports on Bz ether stability under peroxynitrite (ONOO⁻) exposure can be addressed by:
- Radical Scavenging Assays : Use diethylenetriaminepentaacetic acid (DTPA) to chelate metal ions, isolating direct oxidation effects.
- Isotopic Labeling : Monitor ¹⁵N loss via LC-MS to distinguish between tyrosine backbone degradation vs. side-chain oxidation .
Tables
Q. Table 1. Key Spectral Data for L-Tyrosine-N-t-Boc, O-Bz Ether (¹⁵N)
| Technique | Key Peaks/Features | Reference |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 1.4 (s, 9H, t-Bu), δ 5.0 (s, 2H, Bz-CH₂) | |
| ¹⁵N NMR | δ ~120 ppm (Boc-protected amine) | |
| IR (CHCl₃) | 1725 cm⁻¹ (C=O, Boc), 1250 cm⁻¹ (C-O-C, Bz) |
Q. Table 2. Comparative Boc Deprotection Efficiency
| Condition | Time | Yield (%) | Side Products |
|---|---|---|---|
| TFA/CH₂Cl₂ (0°C) | 2 h | 92 | <1% Bz cleavage |
| HCl/Dioxane (RT) | 4 h | 85 | 5% Bz cleavage |
| NaOMe/MeOH (0°C) | 10 min | 94 | Methyl ester formation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
